2-bromo-5-[5-(difluoromethyl)thiophen-2-yl]thiophene
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Overview
Description
The compound 2-bromo-5-[5-(difluoromethyl)thiophen-2-yl]thiophene is a chemical entity with the molecular formula C9H5BrF2S2 and a molecular weight of 295.16 . This compound is characterized by the presence of bromine, fluorine, and sulfur atoms within its structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-[5-(difluoromethyl)thiophen-2-yl]thiophene typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale bromination and fluorination processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-[5-(difluoromethyl)thiophen-2-yl]thiophene: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
2-bromo-5-[5-(difluoromethyl)thiophen-2-yl]thiophene: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism by which 2-bromo-5-[5-(difluoromethyl)thiophen-2-yl]thiophene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bromine and fluorine atoms can form strong bonds with biological molecules, leading to alterations in their structure and function. These interactions can disrupt cellular processes, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
2-bromo-5-[5-(difluoromethyl)thiophen-2-yl]thiophene: can be compared with other similar compounds, such as:
BrC1=CC=C(S1)C=1SC(=CC1)C(F)Cl: Similar structure but with chlorine instead of fluorine.
BrC1=CC=C(S1)C=1SC(=CC1)C(F)Br: Similar structure but with bromine instead of fluorine.
BrC1=CC=C(S1)C=1SC(=CC1)C(F)I: Similar structure but with iodine instead of fluorine.
These comparisons highlight the unique properties of This compound
Properties
IUPAC Name |
2-bromo-5-[5-(difluoromethyl)thiophen-2-yl]thiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2S2/c10-8-4-3-6(14-8)5-1-2-7(13-5)9(11)12/h1-4,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCDRZQJOZGXJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)F)C2=CC=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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